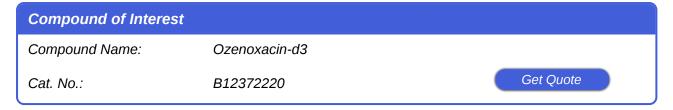


Ozenoxacin-d3: A Technical Guide to its Certificate of Analysis and Specifications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for **Ozenoxacin-d3**, a deuterated analog of the quinolone antibiotic Ozenoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies where **Ozenoxacin-d3** is utilized as an internal standard for pharmacokinetic and bioanalytical studies.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) for **Ozenoxacin-d3** provides critical information regarding its identity, purity, and quality. As a deuterated internal standard, ensuring these parameters is paramount for the accuracy and reliability of quantitative bioanalytical methods.[1][2][3] The following table summarizes the typical data found on a CoA for **Ozenoxacin-d3**.

Table 1: Representative Certificate of Analysis for Ozenoxacin-d3



Test Parameter	Specification	Typical Result
Identification		
Appearance	White to Off-White Solid	Conforms
¹ H-NMR	Conforms to structure	Conforms
Mass Spectrum (m/z)	Consistent with [M+H]+ for C21H18D3N3O3	Conforms
Purity		
Purity by HPLC (UV, 254 nm)	≥ 98.0%	99.5%
Chemical Purity by qNMR	Report Value	99.2%
Isotopic Purity		
Isotopic Enrichment (d₃)	≥ 98%	99.6%
Physical Properties		
Solubility	Soluble in DMSO	Conforms
Residual Solvents		
As per USP <467>	Meets requirements	Conforms
Water Content		
By Karl Fischer	≤ 1.0%	0.2%

Specifications

The specifications for **Ozenoxacin-d3** are designed to ensure its suitability as an internal standard in regulated bioanalytical studies. These specifications are established based on guidelines from regulatory bodies such as the FDA and EMA.[4]

Table 2: Quality Control Specifications for Ozenoxacin-d3



Parameter	Specification	Rationale
Identity	Positive Identification by ¹ H-NMR and Mass Spectrometry	Confirms the chemical structure and the presence of the deuterium label.
Assay (Purity)	≥ 98.0% (by HPLC)	Ensures that the majority of the material is the desired compound, minimizing interference from impurities.
Isotopic Purity	Isotopic Enrichment for d₃ species ≥ 98%	A high degree of isotopic enrichment is crucial to prevent signal overlap with the non- labeled analyte.[5]
Impurities	Individual Impurities ≤ 0.5%, Total Impurities ≤ 1.5%	Minimizes potential interference from related substances in the analytical method.
Residual Solvents	Complies with ICH Q3C guidelines	Ensures that residual solvents from the synthesis process are below levels that could affect analytical performance or safety.
Water Content	≤ 1.0%	Controls the water content, which can affect the stability and accurate weighing of the material.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of **Ozenoxacin-d3**. These protocols are based on established practices for the validation of bioanalytical methods using stable isotope-labeled internal standards.



High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Ozenoxacin-d3** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
- Standard Preparation: Accurately weigh and dissolve **Ozenoxacin-d3** in a suitable solvent (e.g., DMSO or methanol) to a known concentration.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 μL
 - Column temperature: 30 °C
 - UV detection wavelength: 254 nm



- Analysis: Inject the standard solution and record the chromatogram.
- Calculation: Calculate the purity by dividing the peak area of Ozenoxacin-d3 by the total peak area of all components in the chromatogram.

Mass Spectrometry for Identity and Isotopic Purity

Objective: To confirm the identity and determine the isotopic enrichment of **Ozenoxacin-d3**.

Instrumentation:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

- Sample Preparation: Prepare a dilute solution of **Ozenoxacin-d3** in a suitable solvent.
- LC-MS/MS Analysis: Infuse the solution directly into the mass spectrometer or inject it onto an LC column.
- Mass Spectrum Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]+.
- Isotopic Distribution Analysis: Analyze the isotopic cluster of the molecular ion to determine the percentage of the d₃ species relative to d₀, d₁, and d₂ species.

Bioanalytical Method Validation using Ozenoxacin-d3 as an Internal Standard

Objective: To validate a bioanalytical method for the quantification of Ozenoxacin in a biological matrix (e.g., plasma) using **Ozenoxacin-d3** as an internal standard, following ICH M10 guidelines.

Key Validation Parameters:

 Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.



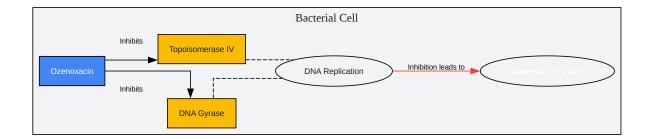
- Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
- Calibration Curve: A series of standards used to establish the relationship between concentration and instrument response.
- Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
- Stability: Assessed under various conditions (freeze-thaw, bench-top, long-term storage).

Visualizations

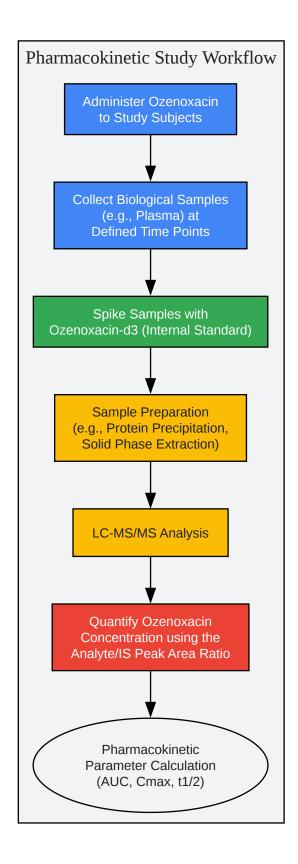
Mechanism of Action of Ozenoxacin

Ozenoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key feature that contributes to its potent activity and a lower propensity for the development of resistance.

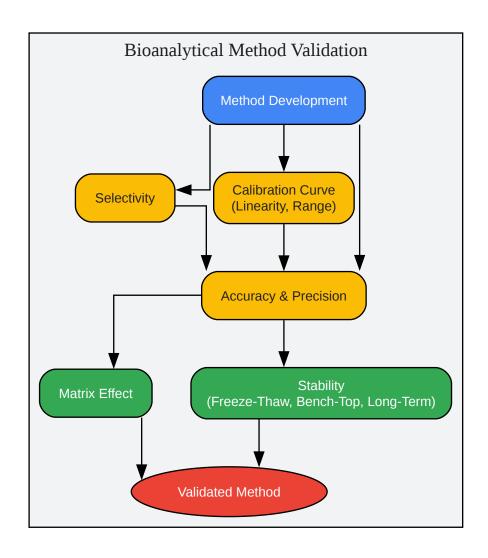












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